molecular formula C25H34N4O9 B1671212 Emedastine difumarate CAS No. 87233-62-3

Emedastine difumarate

Número de catálogo B1671212
Número CAS: 87233-62-3
Peso molecular: 534.6 g/mol
Clave InChI: FWLKKPKZQYVAFR-LVEZLNDCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Emedastine difumarate is an orally active, selective, and high-affinity histamine H1 receptor antagonist with a Ki value of 1.3 nM . It is a benzimidazole derivative with potent antiallergic properties and is used for allergic rhinitis, allergic skin diseases, and allergic conjunctivitis .


Synthesis Analysis

Emedastine difumarate was prepared via improved synthetic processes. After adding a phase transfer catalyst, the synthesis of two key intermediates, 2-chloro-1-(2-ethoxyethyl) benzimidazole and emedastine, for the reactions could be optimized . The structure of the prepared product was confirmed by IR, 1H NMR, 13C NMR, MS, elemental analysis, differential thermal analysis, and X-ray powder diffraction .


Molecular Structure Analysis

Emedastine difumarate has a molecular formula of C25H34N4O9 . Its average mass is 534.559 Da and its monoisotopic mass is 534.232605 Da . The structure of the prepared product was confirmed by IR, 1H NMR, 13C NMR, MS, elemental analysis, differential thermal analysis, and X-ray powder diffraction .


Chemical Reactions Analysis

Emedastine difumarate was prepared via improved synthetic processes. After adding a phase transfer catalyst, the synthesis of two key intermediates, 2-chloro-1-(2-ethoxyethyl) benzimidazole and emedastine, for the reactions could be optimized . The yields of these compounds were significantly enhanced, up to 67.9% and 74.9%, respectively .


Physical And Chemical Properties Analysis

The human oral bioavailability of Emedastine difumarate is approximately 50%, and maximum plasma concentration was achieved within 1–2 hours after dosing . The elimination half-life of oral emedastine in plasma is 3–4 hours, whereas that of topical emedastine is 10 hours .

Aplicaciones Científicas De Investigación

Treatment of Allergic Conjunctivitis

  • Scientific Field : Ophthalmology
  • Application Summary : Emedastine difumarate is used in the symptomatic treatment of seasonal allergic conjunctivitis. It is a selective and topical histamine H1 antagonist developed for ophthalmic use .
  • Methods of Application : The recommended posology is two instillations of a 0.05% w/v solution per day .
  • Results : The efficacy profile of emedastine is similar for adult and paediatric patients. It effectively controlled symptoms of seasonal allergic rhinitis with sustained action throughout the day .

Transdermal Drug Delivery System for Allergic Rhinitis

  • Scientific Field : Allergology
  • Application Summary : The emedastine patch was developed as the first transdermal drug delivery system of emedastine difumarate for allergic rhinitis .
  • Methods of Application : Patients were administered Emedastine patches (4 or 8 mg), placebo, or levocetirizine hydrochloride (5 mg tablet) once daily for 2 weeks .
  • Results : The emedastine patch (4 and 8 mg) effectively and safely controlled symptoms of seasonal allergic rhinitis with sustained action throughout the day .

Quality Tests and Assays

  • Scientific Field : Pharmacology
  • Application Summary : Emedastine difumarate is used as a USP reference standard, intended for use in specified quality tests and assays .
  • Methods of Application : It is used in specified quality tests and assays as specified in the USP compendia .
  • Results : These products are for test and assay use only. They are not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

Comparative Study with Levocabastine

  • Scientific Field : Pharmacology
  • Application Summary : Emedastine difumarate was compared with levocabastine in a study. The study was designed to assess the efficacy of emedastine difumarate in comparison with levocabastine .
  • Methods of Application : The study involved the administration of emedastine difumarate and levocabastine to patients and the assessment of their effects over a period of six weeks .
  • Results : The results of the study were inconclusive due to various factors such as the lack of a placebo arm control and the absence of a clinical justification for the equivalence interval chosen .

Use in Pediatric Patients

  • Scientific Field : Pediatrics
  • Application Summary : Emedastine difumarate has been studied in pediatric patients. Allergic conjunctivitis can affect children and the type of allergic conjunctivitis met in children is close to that of adults .
  • Methods of Application : The study involved the administration of emedastine difumarate to pediatric patients and the assessment of its effects .
  • Results : Results indicate that the efficacy profile of emedastine is similar for adult and pediatric patients .

Elucidation of Degradation Kinetics and Pathways

  • Scientific Field : Pharmacokinetics
  • Application Summary : Emedastine difumarate was used in a study to elucidate the degradation kinetics and degradation pathways .
  • Methods of Application : The study used LC-UV and UHPLC-MS/MS methods to identify degradation products of Emedastine difumarate .
  • Results : The specific goals were to elucidate the degradation kinetics and degradation pathways and identify degradation products of Emedastine difumarate .

Comparative Study with Levocabastine

  • Scientific Field : Pharmacology
  • Application Summary : Emedastine difumarate was compared with levocabastine in a study. The study was designed to assess the efficacy of emedastine difumarate in comparison with levocabastine .
  • Methods of Application : The study involved the administration of emedastine difumarate and levocabastine to patients and the assessment of their effects over a period of six weeks .
  • Results : The results of the study were inconclusive due to various factors such as the lack of a placebo arm control and the absence of a clinical justification for the equivalence interval chosen .

Use in Pediatric Patients

  • Scientific Field : Pediatrics
  • Application Summary : Emedastine difumarate has been studied in pediatric patients. Allergic conjunctivitis can affect children and the type of allergic conjunctivitis met in children is close to that of adults .
  • Methods of Application : The study involved the administration of emedastine difumarate to pediatric patients and the assessment of its effects .
  • Results : Results indicate that the efficacy profile of emedastine is similar for adult and pediatric patients .

Elucidation of Degradation Kinetics and Pathways

  • Scientific Field : Pharmacokinetics
  • Application Summary : Emedastine difumarate was used in a study to elucidate the degradation kinetics and degradation pathways .
  • Methods of Application : The study used LC-UV and UHPLC-MS/MS methods to identify degradation products of Emedastine difumarate .
  • Results : The specific goals were to elucidate the degradation kinetics and degradation pathways and identify degradation products of Emedastine difumarate .

Safety And Hazards

Emedastine difumarate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O.2C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;2*5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLKKPKZQYVAFR-LVEZLNDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C(=NC2=CC=CC=C12)N3CCN(CCC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87233-61-2 (Parent), 110-17-8 (Parent)
Record name Emedastine difumarate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046911
Record name Emedastine difumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emedastine difumarate

CAS RN

87233-62-3
Record name Emedastine difumarate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emedastine difumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emedastine Difumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMEDASTINE DIFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42MB94QOSM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emedastine difumarate
Reactant of Route 2
Emedastine difumarate
Reactant of Route 3
Emedastine difumarate
Reactant of Route 4
Emedastine difumarate
Reactant of Route 5
Reactant of Route 5
Emedastine difumarate
Reactant of Route 6
Reactant of Route 6
Emedastine difumarate

Citations

For This Compound
508
Citations
H Murota, I Katayama - Expert Opinion on Pharmacotherapy, 2009 - Taylor & Francis
… than other antihistamines, emedastine difumarate produces no … that the effect of emedastine difumarate on inhibition of … evidence suggests that emedastine difumarate may be of …
Number of citations: 15 www.tandfonline.com
A Secchi, A Leonardi, M Discepola… - Acta …, 2000 - Wiley Online Library
Purpose: To compare emedastine ophthalmic solution 0.05% BID to levocabastine ophthalmic suspension 0.05% BID in reducing chemosis, eyelid swelling and other signs and …
Number of citations: 32 onlinelibrary.wiley.com
H Murota, S Bae, Y Hamasaki… - J Investig Allergol …, 2008 - esmonformacion.com
… hydrochloride and emedastine difumarate were investigated in this assay. … diminished by emedastine difumarate. While organ specificity seems to be involved, emedastine difumarate is …
Number of citations: 33 www.esmonformacion.com
F Horak, P Stübner, R Zieglmayer, A Kavina… - …, 2004 - thieme-connect.com
The therapeutic efficacy and tolerability of emedastine difumarate (CAS 87233-62-3) in male and female Caucasian patients with seasonal allergic rhinitis as compared to cetirizine (…
Number of citations: 7 www.thieme-connect.com
ME Corrado, MM Radicioni, J Hartwig… - …, 2004 - thieme-connect.com
… evaluate the therapeutic efficacy and tolerability of emedastine difumarate (CAS 87233-62-3… assigned to 14 days treatment with either emedastine difumarate (2 mg bid) or terfenadine (…
Number of citations: 5 www.thieme-connect.com
C Joukhadar, U Herranz, T Pernerstorfer… - European journal of …, 2001 - Springer
… Abstract Objective: Emedastine difumarate is a new H1 … the pharmacokinetics of emedastine difumarate in patients suffering … Emedastine difumarate 2 mg was administered orally to the …
Number of citations: 11 link.springer.com
T Saito, A Hagihara, N Igarashi, N Matsuda… - The Japanese Journal …, 1993 - jstage.jst.go.jp
… Phase I study of emedastine difumarate (KG 2413). II. Single and consecutive administration studies using capsules containing sustained release granules of KG-2413. …
Number of citations: 54 www.jstage.jst.go.jp
K Okubo, R Pawankar, M Gotoh… - The Japanese Journal of …, 1999 - jstage.jst.go.jp
… objectives of the present study were to assess the effects of emedastine difumarate on the migration and activation of basophilic cells (mast cells and basophils) and eosinophils in the …
Number of citations: 3 www.jstage.jst.go.jp
PA D'Arienzo, A Leonardi, G Bensch - Clinical therapeutics, 2002 - Elsevier
Background: Emedastine difumarate 0.05% ophthalmic solution and ketotifen fumarate 0.025% ophthalmic solution are 2 topical antiallergic agents available in the United States and …
Number of citations: 32 www.sciencedirect.com
H Saito, N Yamamoto, S Tomita, M Taniguchi… - International archives of …, 2001 - karger.com
Emedastine difumarate (emedastine) is an antiallergic drug found among the derivatives which has a series of benzimidazole frames. It has been reported that emedastine can …
Number of citations: 12 karger.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.